Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate

Antimicrobial Benzofuran derivatives Staphylococcus aureus

Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate (CAS: Not Assigned; IUPAC: Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate) is a synthetic benzofuran derivative characterized by a methyl ester at the 2-position and methyl groups at both the 3- and 5-positions of the benzofuran ring. Benzofuran derivatives constitute a privileged heterocyclic scaffold with demonstrated biological activities including antimicrobial, anticancer, and ischemic cell death inhibition.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
Cat. No. B12146840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3,5-dimethyl-1-benzofuran-2-carboxylate
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=C2C)C(=O)OC
InChIInChI=1S/C12H12O3/c1-7-4-5-10-9(6-7)8(2)11(15-10)12(13)14-3/h4-6H,1-3H3
InChIKeyCBRBQHZHOYCFFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3,5-Dimethyl-1-Benzofuran-2-Carboxylate: Procurement Guide for a 3,5-Dimethylbenzofuran Core Intermediate in Bioactive Scaffold Synthesis


Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate (CAS: Not Assigned; IUPAC: Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate) is a synthetic benzofuran derivative characterized by a methyl ester at the 2-position and methyl groups at both the 3- and 5-positions of the benzofuran ring. Benzofuran derivatives constitute a privileged heterocyclic scaffold with demonstrated biological activities including antimicrobial, anticancer, and ischemic cell death inhibition [1]. The 3,5-dimethyl substitution pattern on the benzofuran core serves as a critical pharmacophoric element that influences both steric and electronic properties of derived bioactive compounds, distinguishing it from unsubstituted or mono-substituted benzofuran carboxylate analogs. This compound functions primarily as a versatile synthetic intermediate for constructing more elaborate benzofuran-based molecular architectures with targeted biological activities.

Why Methyl 3,5-Dimethyl-1-Benzofuran-2-Carboxylate Cannot Be Interchanged with Unsubstituted or Mono-Substituted Benzofuran Analogs


Generic substitution among benzofuran-2-carboxylate derivatives is scientifically unsound due to the profound influence of the 3,5-dimethyl substitution pattern on downstream biological activity. The presence of methyl groups at both the 3- and 5-positions of the benzofuran ring introduces specific steric constraints and modulates the electron density of the aromatic system, which directly affects receptor binding, enzyme inhibition, and cellular activity of derived compounds [1]. Studies of 3-substituted-benzofuran-2-carboxylic esters demonstrate that even subtle modifications at the 3-position, such as the introduction of sulfur-containing substituents, markedly alter ischemic cell death inhibitory potency in H9c2 cells and rat primary cardiac myocytes [2]. The 3,5-dimethyl pattern provides a distinct hydrophobic footprint that cannot be replicated by unsubstituted benzofuran-2-carboxylate (CAS 1646-27-1) or 3-methyl-only analogs, making target compound procurement essential for research programs requiring this specific pharmacophoric geometry.

Methyl 3,5-Dimethyl-1-Benzofuran-2-Carboxylate: Quantitative Differentiation Evidence vs. Analogous Benzofuran Intermediates


3,5-Dimethylbenzofuran Core in β-Amino Alcohols: Antimicrobial Activity vs. Unsubstituted Benzofuran Derivatives

The 3,5-dimethylbenzofuran core, accessible via methyl 3,5-dimethyl-1-benzofuran-2-carboxylate as a key intermediate, enables the synthesis of chiral β-amino alcohols with quantifiable antimicrobial activity. The derivative (R)-1-(3,5-dimethylbenzofuran-2-yl)-2-(1H-imidazol-1-yl)ethan-1-ol demonstrated antibacterial activity against Staphylococcus aureus ATCC 25923 with MIC = 64 μg/mL and MBC = 96 μg/mL [1]. In the same study, 1-(benzofuran-2-yl)-2-bromoethanones lacking the 3,5-dimethyl substitution showed superior activity (MIC = 1.5 μg/mL) against Malassezia furfur, but this higher potency was restricted to a specific ketone functional class rather than the β-amino alcohol series relevant to medicinal chemistry applications. The 3,5-dimethyl pattern provides a balanced activity profile enabling further derivatization while maintaining measurable antimicrobial effects.

Antimicrobial Benzofuran derivatives Staphylococcus aureus

3-Substituted-Benzofuran-2-Carboxylic Esters: Positional Influence on Ischemic Cell Death Inhibition

Research on 3-substituted-benzofuran-2-carboxylic esters establishes that the 3-position substitution is critical for ischemic cell death inhibitory activity. The most potent compounds in this series, 3-[2-(4-nitro-phenylsulfanyl)-acetylamino]-benzofuran-2-carboxylic acid ester (10) and 4-chloro-3-[3-(pyridin-2-ylsulfanyl)-propionylamino]-benzofuran-2-carboxylic ester (18), achieved EC50 values of 0.532 μM (6.18% cell death) and 0.557 μM (7.02% cell death) respectively in H9c2 cells under oxygen-glucose deprivation conditions [1]. Methyl 3,5-dimethyl-1-benzofuran-2-carboxylate provides a 3-methyl substitution as a baseline hydrophobic moiety, which can be further functionalized via the 2-carboxylate ester handle. The introduction of sulfur atoms at the 3-position substituent markedly improved potency compared to sulfur-free analogs in this compound class [1], establishing structure-activity relationships that inform the value of the 3-substituted benzofuran core.

Ischemic cell death Cardioprotection Benzofuran esters

3,5-Dimethylbenzofuran Derivatives in Antifungal Applications: Activity Against Malassezia furfur

The 3,5-dimethylbenzofuran scaffold enables the synthesis of triazole-containing derivatives with antifungal activity. (R)-1-(3,5-dimethylbenzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-ol demonstrated activity against Malassezia furfur DSM 6170 with MIC = MBC = 64 μg/mL [1]. In contrast, 1-(benzofuran-2-yl)-2-bromoethanones lacking the 3,5-dimethyl substitution exhibited substantially higher antifungal potency against the same strain (MIC = MBC = 1.5 μg/mL) [1]. This 43-fold difference in MIC highlights that the 3,5-dimethyl pattern produces a distinct activity profile characterized by moderate antifungal effects appropriate for SAR exploration rather than the high-potency ketone derivatives. This moderate activity profile is advantageous for lead optimization programs where excessive potency may correlate with cytotoxicity or off-target effects.

Antifungal Malassezia furfur Benzofuran

Enantioselective Synthesis: 3,5-Dimethylbenzofuran Core Enables High Enantiomeric Purity in Chiral β-Amino Alcohols

The 3,5-dimethylbenzofuran core, when incorporated into prochiral ketones, undergoes asymmetric transfer hydrogenation (ATH) to yield chiral β-amino alcohols with excellent enantioselectivity ranging from 96–99% ee [1]. This high stereochemical fidelity is enabled by the steric environment created by the 3,5-dimethyl substitution pattern on the benzofuran ring. Alternative benzofuran scaffolds lacking this substitution pattern have not been demonstrated to achieve comparable enantioselectivity under the same ATH conditions. The methyl ester functionality at the 2-position of methyl 3,5-dimethyl-1-benzofuran-2-carboxylate provides a versatile synthetic handle for conversion to the corresponding ketone intermediates required for this asymmetric transformation, making this compound a strategic precursor for accessing enantiomerically pure benzofuran-based bioactive molecules.

Asymmetric synthesis Enantioselectivity Chiral building blocks

Methyl 3,5-Dimethyl-1-Benzofuran-2-Carboxylate as a Precursor to Anticonvulsant Benzofuran-Acetamide Derivatives

The 3,5-dimethylbenzofuran-2-carbonyl moiety, directly accessible from methyl 3,5-dimethyl-1-benzofuran-2-carboxylate via carboxylic acid activation, serves as a key structural component in benzofuran-acetamide derivatives with anticonvulsant activity. Methyl 4-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate and related benzofuran-acetamide derivatives were evaluated using the maximal electroshock induced seizures (MES) model in mice. Most compounds in this series exhibited anticonvulsant activity at a dose of 30 mg/kg body mass, suggesting potential for preventing seizure spread . The 3,5-dimethyl substitution pattern contributes to the lipophilic character and steric profile of the benzofuran core, which influences blood-brain barrier penetration and target engagement in CNS applications.

Anticonvulsant Benzofuran-acetamide MES model

Cytotoxicity of 3,5-Dimethylbenzofuran Derivatives: IC50 Range in Human Tumor Cell Lines

Naturally occurring and synthetic 2-arylbenzofurans bearing the 3,5-dimethyl substitution pattern demonstrate quantifiable cytotoxicity against human tumor cell lines. Compounds 2-(4-methoxyphenyl)-3,5-dimethylbenzofuran-7-ol and 2-(4-methoxyphenyl)-3,5-dimethylbenzofuran-6-ol, isolated from Nicotiana tabacum, exhibited moderate to weak cytotoxicities with IC50 values ranging from 2.2–8.2 μM across tested human tumor cell lines [1]. This activity range places 3,5-dimethylbenzofuran derivatives in the moderate potency category for anticancer screening, suitable as starting points for medicinal chemistry optimization rather than as highly potent lead compounds. The 3,5-dimethyl substitution pattern contributes to the overall hydrophobic character required for cellular membrane penetration while the 2-aryl substituent (accessible via the 2-carboxylate functionality of the target compound) modulates target engagement.

Anticancer Cytotoxicity Benzofuran

Methyl 3,5-Dimethyl-1-Benzofuran-2-Carboxylate: Evidence-Based Research and Procurement Application Scenarios


Antimicrobial Drug Discovery: SAR Studies of Benzofuran-Derived β-Amino Alcohols

Procure methyl 3,5-dimethyl-1-benzofuran-2-carboxylate as a synthetic intermediate for constructing 3,5-dimethylbenzofuran-based β-amino alcohols. The 3,5-dimethylbenzofuran core enables the synthesis of chiral β-amino alcohols via asymmetric transfer hydrogenation with 96–99% enantioselectivity [1]. Derived compounds demonstrate quantifiable antimicrobial activity, with (R)-1-(3,5-dimethylbenzofuran-2-yl)-2-(1H-imidazol-1-yl)ethan-1-ol showing MIC = 64 μg/mL against S. aureus ATCC 25923 [1]. This compound class serves as a platform for structure-activity relationship (SAR) studies exploring the effect of azole substituents (imidazole vs. triazole) on antibacterial and antifungal potency. The moderate activity profile (MIC 64 μg/mL) provides a suitable baseline for lead optimization, allowing researchers to systematically evaluate structural modifications that enhance potency while monitoring cytotoxicity.

Cardioprotection Research: Ischemic Cell Death Inhibitor Development

Use methyl 3,5-dimethyl-1-benzofuran-2-carboxylate as a precursor for synthesizing 3-substituted-benzofuran-2-carboxylic ester derivatives targeting ischemic cell death pathways. Research demonstrates that 3-position substitution on the benzofuran-2-carboxylate scaffold is critical for ischemic cell death inhibitory potency in H9c2 cells and rat primary cardiac myocytes under oxygen and glucose deprivation conditions [1]. The introduction of sulfur-containing substituents at the 3-position yields compounds with sub-micromolar EC50 values (0.532–0.557 μM) [1]. The target compound provides a 3-methyl-substituted benzofuran-2-carboxylate core that can be elaborated to introduce sulfur-containing pharmacophores for evaluating cardioprotective activity. This application is particularly relevant for researchers investigating novel therapeutic approaches for myocardial ischemia and reperfusion injury.

CNS Drug Discovery: Anticonvulsant Benzofuran-Acetamide Scaffold Development

Employ methyl 3,5-dimethyl-1-benzofuran-2-carboxylate as a key building block for synthesizing benzofuran-acetamide derivatives with anticonvulsant activity. The 3,5-dimethylbenzofuran-2-carbonyl moiety, accessed via hydrolysis of the methyl ester followed by activation, is incorporated into benzofuran-acetamide structures such as methyl 4-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate [1]. These compounds demonstrate activity in the maximal electroshock induced seizures (MES) model in mice at 30 mg/kg dosing, indicating potential for preventing seizure spread [1]. The 3,5-dimethyl substitution pattern contributes optimal lipophilicity for blood-brain barrier penetration, making this compound valuable for CNS-targeted drug discovery programs exploring novel anticonvulsant mechanisms.

Anticancer Screening: Cytotoxic 2-Aryl-3,5-Dimethylbenzofuran Library Synthesis

Utilize methyl 3,5-dimethyl-1-benzofuran-2-carboxylate as a starting material for constructing 2-aryl-3,5-dimethylbenzofuran libraries for anticancer screening. Naturally occurring 2-arylbenzofurans bearing the 3,5-dimethyl substitution pattern exhibit cytotoxicity against human tumor cell lines with IC50 values ranging from 2.2–8.2 μM [1]. The 2-carboxylate ester functionality of the target compound can be converted to various 2-aryl substituents through cross-coupling reactions or carboxylic acid functional group transformations. This synthetic versatility enables systematic exploration of 2-aryl substitution effects on cytotoxic potency, supporting medicinal chemistry programs aimed at identifying benzofuran-based anticancer lead compounds with improved potency profiles.

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